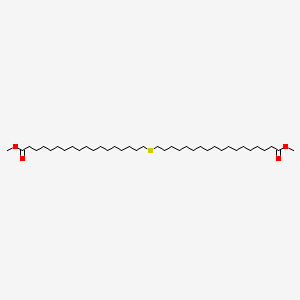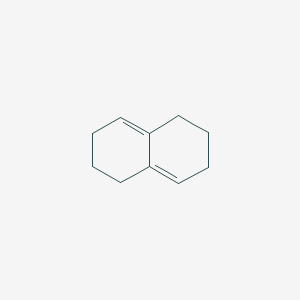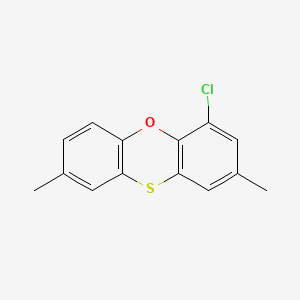
1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione is an organic compound with a complex structure that includes multiple hydroxyl groups and a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione typically involves the hydrolysis of naphthalene derivatives. One common method is the hydrolysis of naphthalene-1,5-disulfonic acid using a strong base followed by acidification . This process yields the desired dihydroxy compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrolysis under controlled conditions to ensure high yield and purity. The use of advanced reactors and continuous flow systems can optimize the reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Aryl diazonium salts are used for coupling reactions to form diazo dyes.
Major Products Formed
Quinones: Formed through oxidation reactions.
Hydroxy Derivatives: Formed through reduction reactions.
Diazo Dyes: Formed through substitution reactions with aryl diazonium salts.
Wissenschaftliche Forschungsanwendungen
1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and other organic compounds.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Wirkmechanismus
The mechanism of action of 1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, which are crucial for its biological and chemical activities . The presence of hydroxyl groups allows it to participate in hydrogen bonding and electron transfer processes, making it an effective agent in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dihydroxynaphthalene: A similar compound with a simpler structure but similar chemical properties.
5,8-Dihydroxynaphthalene-1,4-dione: Another related compound with notable redox properties and biological activities.
Uniqueness
1,5-Dihydroxyoctahydro-1,5-ethanonaphthalene-4,8-dione is unique due to its complex structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
51799-89-4 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
1,4-dihydroxytricyclo[6.4.0.04,9]dodecane-7,10-dione |
InChI |
InChI=1S/C12H16O4/c13-7-1-3-11(15)5-6-12(16)4-2-8(14)10(11)9(7)12/h9-10,15-16H,1-6H2 |
InChI-Schlüssel |
KFBDTCLXEMSHDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC3(CCC(=O)C2C3C1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


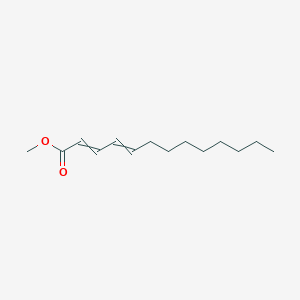
methanide](/img/structure/B14640717.png)

![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
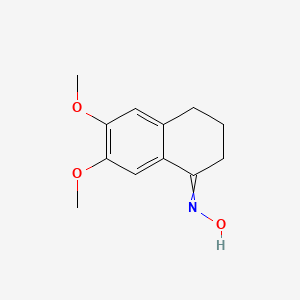
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
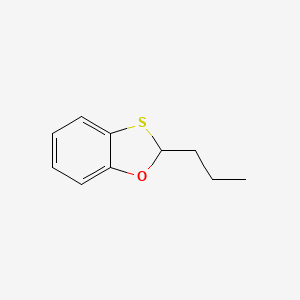
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
